molecular formula C9H12N2O2 B13518147 Ethyl 2,5-diaminobenzoate

Ethyl 2,5-diaminobenzoate

Cat. No.: B13518147
M. Wt: 180.20 g/mol
InChI Key: ALVIPGWBQWVQQB-UHFFFAOYSA-N
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Description

Ethyl 2,5-diaminobenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the ethyl ester group is substituted at the carboxyl position, and two amino groups are attached at the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-diaminobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-diaminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-diaminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of nitrobenzoates.

    Reduction: Formation of this compound derivatives with varying degrees of reduction.

    Substitution: Formation of halogenated benzoates or other substituted derivatives.

Scientific Research Applications

Ethyl 2,5-diaminobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism by which ethyl 2,5-diaminobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. In chemical synthesis, its reactivity is primarily governed by the electron-donating nature of the amino groups and the ester functionality, which can participate in various nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Ethyl 2,5-diaminobenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester. It may exhibit slightly different reactivity and solubility properties.

    Ethyl 3,4-diaminobenzoate: The amino groups are positioned differently on the benzene ring, which can affect the compound’s chemical behavior and applications.

    Ethyl 2,4-diaminobenzoate: Another positional isomer with distinct reactivity patterns due to the different placement of amino groups.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2,5-diaminobenzoate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,10-11H2,1H3

InChI Key

ALVIPGWBQWVQQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)N

Origin of Product

United States

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